Cas no 61285-69-6 ((E)-2,6,8-Trimethyl-5-nonen-4-one)

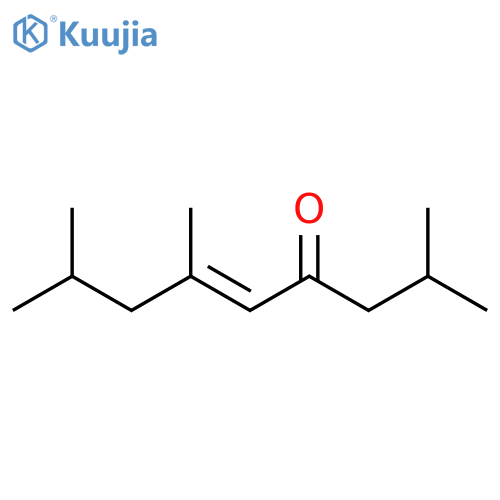

61285-69-6 structure

商品名:(E)-2,6,8-Trimethyl-5-nonen-4-one

CAS番号:61285-69-6

MF:C12H22O

メガワット:182.302484035492

CID:485823

(E)-2,6,8-Trimethyl-5-nonen-4-one 化学的及び物理的性質

名前と識別子

-

- 5-Nonen-4-one, 2,6,8-trimethyl-, (E)-

- 2,6,8-trimethylnon-5-en-4-one

- 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- (9CI)

- Tetradecane Related Compound 7

- (E)?-2,?6,?8-?Trimethyl-5-?nonen-?4-?one

- (E)-2,6,8-Trimethyl-5-nonen-4-one

-

- インチ: 1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+

- InChIKey: LQDBBNKHEUWCGE-DHZHZOJOSA-N

- ほほえんだ: CC(C)CC(=O)/C=C(\C)/CC(C)C

計算された属性

- せいみつぶんしりょう: 182.16716

じっけんとくせい

- PSA: 17.07

(E)-2,6,8-Trimethyl-5-nonen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T358935-250mg |

(E)-2,6,8-Trimethyl-5-nonen-4-one |

61285-69-6 | 250mg |

675.00 | 2021-07-16 | ||

| TRC | T358935-500mg |

(E)-2,6,8-Trimethyl-5-nonen-4-one |

61285-69-6 | 500mg |

1200.00 | 2021-07-16 | ||

| TRC | T358935-50mg |

(E)-2,6,8-Trimethyl-5-nonen-4-one |

61285-69-6 | 50mg |

150.00 | 2021-07-16 |

(E)-2,6,8-Trimethyl-5-nonen-4-one 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

61285-69-6 ((E)-2,6,8-Trimethyl-5-nonen-4-one) 関連製品

- 78-59-1(Isophorone)

- 1123-09-7(3,5-Dimethyl-2-cyclohexen-1-one)

- 3720-16-9(3-Methyl-5-propylcyclohex-2-enone)

- 3391-90-0((S)-Pulegone)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量